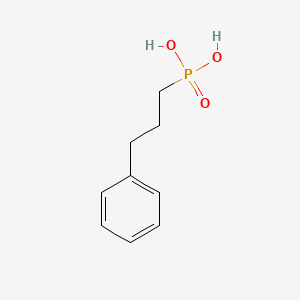

g-Phenylpropylphosphonate

Description

Historical Context and Evolution of Organophosphorus Compounds in Chemical Research

The journey of organophosphorus chemistry began in the early 19th century. In 1820, Jean Louis Lassaigne's work with ethanol (B145695) and phosphoric acid laid the groundwork, although the synthesis of triethyl phosphate (B84403) is often credited to Franz Anton Voegeli in 1848. nih.govresearchgate.net A pivotal moment came in 1854 with the synthesis of tetraethyl pyrophosphate (TEPP) by Philippe de Clermont and Wladimir P. Moshnin. researchgate.netmdpi.com This compound was later identified as the first organophosphorus cholinesterase inhibitor. researchgate.net

The early 20th century saw significant advancements, with chemists like Arbuzov and Michaelis developing methods to create the crucial C-P bond, which are now fundamental in organophosphorus synthesis. rsc.org The period between the 1930s and 1950s marked a surge in the use of these compounds, driven by Gerhard Schrader's development of organophosphorus insecticides like hexaethyltetraphosphate (HETP) and TEPP. nih.govrsc.org This era also saw the unfortunate development of nerve agents such as Tabun and Sarin. nih.govrsc.org Following World War II, the focus shifted towards agricultural applications, with compounds like parathion (B1678463) becoming widely used insecticides. nih.govwikipedia.org

The discovery of the first naturally occurring phosphonate (B1237965), 2-aminoethylphosphonic acid (ciliatine), in 1959 opened a new chapter, revealing the presence of these compounds in various organisms. nih.govwikipedia.org This discovery spurred further research into phosphonate natural products, leading to the identification of compounds with a wide range of biological activities, including antibacterial, herbicidal, and antiviral properties. nih.govpnas.org

Classification and Structural Diversification within Phosphonate Chemistry

Phosphonates are organophosphorus compounds characterized by the C−PO(OR)₂ group, where R is an organic group like alkyl or aryl. wikipedia.org They are structurally related to phosphonic acids (C-PO(OH)₂). wikipedia.org The phosphorus center in phosphonates is tetrahedral. wikipedia.org

The structural diversity of phosphonates is vast and can be categorized in several ways:

Based on the number of phosphonate groups:

Monophosphonates: Contain a single phosphonate group.

Bisphosphonates: Contain two phosphonate groups, often on the same carbon atom (geminal). wikipedia.org First synthesized in 1897, bisphosphonates are now a crucial class of drugs for treating osteoporosis. wikipedia.org

Polyphosphonates: Contain multiple phosphonate groups. uef.fi

Based on the organic substituent (R group): The nature of the organic group attached to the phosphorus atom significantly influences the compound's properties and applications. This can range from simple alkyl and aryl groups to more complex structures.

Based on modifications to the phosphonate group:

Thiophosphonates: An oxygen atom is replaced by a sulfur atom. wikipedia.org

Phosphonamidates: An oxygen atom is replaced by a nitrogen atom. wikipedia.org

The ability of the phosphonate group to be deprotonated allows for the formation of various salts. wikipedia.org Furthermore, phosphonate esters are formed through the condensation of phosphonic acids with alcohols. wikipedia.org This structural versatility has led to their use in a wide array of applications, from industrial water treatment and metal chelation to pharmaceuticals and materials science. uef.fiuoc.gr

Significance of the Carbon-Phosphorus Bond in Contemporary Chemical Synthesis and Materials Science

The carbon-phosphorus (C-P) bond is the defining feature of organophosphorus compounds and is central to their stability and chemical behavior. This covalent bond is notably resistant to chemical and enzymatic degradation, a property that underpins many of their applications. researchgate.netnih.gov

In Chemical Synthesis:

The formation of the C-P bond is a cornerstone of organophosphorus chemistry. acs.org Key reactions for creating this bond include:

Michaelis-Arbuzov reaction: A widely used method for forming C-P bonds. acs.org

Reactions of organometallic reagents with halophosphines: This involves the displacement of a halogen on phosphorus by an organometallic compound. beilstein-journals.org

Hydrophosphination: The addition of a P-H bond across a multiple bond. beilstein-journals.org

Radical-mediated C-P bond formation: This involves the addition of phosphorus-centered radicals to unsaturated systems. rsc.orgnih.gov

The stability of the C-P bond makes phosphonates effective isosteres for phosphates in medicinal chemistry. Replacing a more labile P-O-C linkage with a P-C bond can improve the metabolic stability of a drug candidate. nih.gov

In Materials Science:

The strong interaction between the phosphonate group and metal ions is exploited in materials science. uef.fi This has led to the development of:

Metal-Organic Frameworks (MOFs): The diverse structures of metal phosphonate materials, which can form one-, two-, or three-dimensional networks, are of great interest. uoc.gr These materials have potential applications in catalysis, ion exchange, and as sensors. nih.gov

Surface Modification: The ability of phosphonates to bind to mineral surfaces is utilized in applications like corrosion inhibition and scale prevention in industrial water systems. uef.fiwasserdreinull.de

Phosphorus-containing carbons: Doping carbon materials with phosphorus modifies their chemical and electronic properties, leading to applications in catalysis, energy storage, and environmental protection. csic.es The phosphorus in these materials is often bound to oxygen, but P-C bonds can also be present, contributing to their stability. csic.es

Structure

3D Structure

Properties

Molecular Formula |

C9H13O3P |

|---|---|

Molecular Weight |

200.17 g/mol |

IUPAC Name |

3-phenylpropylphosphonic acid |

InChI |

InChI=1S/C9H13O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) |

InChI Key |

KAHDGZROTZTIJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for γ Phenylpropylphosphonate and Its Derivatives

Direct Synthesis Approaches to γ-Phenylpropylphosphonate

Direct synthesis of the γ-phenylpropylphosphonate backbone often involves the formation of key carbon-carbon and carbon-phosphorus bonds. One prevalent strategy involves the use of β-keto phosphonates as versatile intermediates. For instance, the reduction of a γ-keto phosphonate (B1237965), such as diethyl 2-oxo-3-phenylpropylphosphonate, can yield the corresponding γ-hydroxy derivative, a close analog of γ-phenylpropylphosphonate. rsc.org

Another powerful method is the catalytic hydrogenation of unsaturated precursors. Rhodium-catalyzed asymmetric hydrogenation of β-aryl substituted α,β-unsaturated phosphonates provides an efficient route to optically active β-substituted alkylphosphonates. dicp.ac.cn This approach can be adapted to produce γ-phenylpropylphosphonate derivatives with high enantioselectivity. For example, the hydrogenation of a suitable β-phenyl substituted α,β-unsaturated phosphonate using a Rhodium catalyst and a chiral ligand like (Sc,Sp)-WalPhos can yield the target compound in good yield and high enantiomeric excess. dicp.ac.cn

Functionalization Strategies for the Phenylpropyl Chain

Modifying the phenylpropyl chain allows for the introduction of diverse chemical functionalities, enabling the fine-tuning of the molecule's properties.

The functionalization of the phenylpropyl chain can be achieved through modern C-H activation strategies. Palladium-catalyzed methods, often assisted by directing groups, allow for the direct arylation and alkylation of sp2 and sp3 C-H bonds. nih.gov For the γ-phenylpropylphosphonate scaffold, this could involve the meta-C–H arylation of the benzene (B151609) ring using a palladium catalyst with a specific ligand like isoquinoline. nih.gov This tolerates a wide range of aryl iodides with various functional groups. nih.gov Similarly, deformylative cross-coupling reactions, where aldehydes serve as the source for the aryl or alkyl group, represent an alternative, sustainable approach. chemrevlett.com

| Coupling Partner | Catalyst System | Functionalization Type | Reference |

| Aryl Iodides | Pd(OAc)₂ / Isoquinoline | meta-C-H Arylation | nih.gov |

| Alkyl Iodides | Pd(OAc)₂ / Isoquinoline | meta-C-H Alkylation | nih.gov |

| Aldehydes | Metal-free or Metal-catalyzed | Deformylative Arylation/Alkylation | chemrevlett.com |

Introducing heteroatoms such as nitrogen, oxygen, or halogens is crucial for creating analogs of bioactive compounds like amino acids. frontiersin.orgnih.gov

A key strategy involves the copper-catalyzed hydroamination of α,β-unsaturated phosphonates. This method allows for the regioselective introduction of an amino group at the α-position of the phosphonate. osaka-u.ac.jp For example, reacting a β-phenethyl-α,β-unsaturated phosphonate with an amine source like O-benzoyl-N,N-dibenzylhydroxylamine in the presence of a Cu(OAc)₂ catalyst yields the corresponding α-aminophosphonate. osaka-u.ac.jp

Fluorinated analogs can be prepared from monofluorinated β-ketophosphonates. These precursors can be transformed into oxiranes, which then undergo ring-opening reactions with nucleophiles like azides (NaN₃) to introduce a nitrogen functionality, ultimately leading to γ-amino-β-hydroxy alkylphosphonic acids after reduction and hydrolysis. frontiersin.orgnih.gov

| Precursor | Reagents | Functionality Introduced | Product Type | Reference |

| α,β-Unsaturated Phosphonate | Cu(OAc)₂, Amine Source | Amino Group | α-Aminophosphonate | osaka-u.ac.jp |

| Monofluorinated β-Ketophosphonate | Diazomethane, NaN₃, H₃O⁺ | Amino and Hydroxy Groups | γ-Amino-β-hydroxy Alkylphosphonate | frontiersin.orgnih.gov |

| Phenylpropionic Acid | TMSCl, NaBH₄ | Hydroxy Group | Phenylpropanol | nih.gov |

Carbonyl intermediates, particularly β-keto phosphonates, are highly valuable in the synthesis of γ-phenylpropylphosphonate derivatives. Dimethyl 2-oxo-3-phenylpropylphosphonate is a key example of such an intermediate. nih.gov Its synthesis can be achieved via the acylation of a diazomethylphosphonate anion with an appropriate acylating agent. rsc.org Another common method involves the reaction of the lithiated anion of dimethyl methylphosphonate (B1257008) with a suitable phenylacetyl derivative at low temperatures (-78 °C). prepchem.com

This keto-intermediate is a precursor for a wide range of other derivatives. For instance, it is used in Horner-Wadsworth-Emmons reactions for the synthesis of prostaglandin (B15479496) derivatives. google.com It can also be reduced to form the corresponding hydroxy phosphonate or used in reactions to generate γ-ketophosphonates with further substitutions. rsc.org

Phosphonate Moiety Modification and Esterification Strategies

Modifications to the phosphonate ester group can significantly alter the compound's solubility and pharmacokinetic properties. Esterification is a common transformation.

Standard Fischer esterification conditions can be employed, but milder, more efficient methods are often preferred. organic-chemistry.org For instance, carboxylic acids can be converted to their corresponding phosphonate esters. A general approach involves activating a phosphonic acid and then reacting it with an alcohol. Alternatively, transesterification offers a route where an existing ester (e.g., a methyl or ethyl ester) is exchanged by heating with a different alcohol, often in the presence of a catalyst. mdpi.com The use of alkyl halides with a promoter like 1,1,3,3-tetramethylguanidine (B143053) (TMG) in a polar aprotic solvent provides a highly efficient method for esterification at room temperature. mdpi.com The reactivity of the alkyl halide follows the typical trend of I > Br > Cl. mdpi.com

Stereoselective Synthesis of g-Phenylpropylphosphonate Analogs

Controlling the stereochemistry during synthesis is critical for producing biologically active molecules. Several methods have been developed for the stereoselective synthesis of γ-phenylpropylphosphonate analogs.

Asymmetric hydrogenation using rhodium catalysts with chiral phosphine (B1218219) ligands, such as WalPhos, is a highly effective technique for producing chiral phosphonates from α,β-unsaturated precursors with excellent enantioselectivities (up to 98% ee). dicp.ac.cn

Biocatalysis offers an environmentally friendly alternative. Whole-cell biocatalysts, including various strains of cyanobacteria, can perform enantioselective bioreduction of β-oxoalkylphosphonates. rsc.org For example, the cyanobacterium Nodularia sphaerocarpa has been shown to reduce diethyl 2-oxo-2-phenylethylphosphonate to the corresponding (S)-2-hydroxyphosphonate with high conversion (99%) and excellent optical purity (92% ee). rsc.org While this specific example is for a β-phenyl analog, the methodology is applicable to γ-phenylpropylphosphonate precursors like diethyl 2-oxo-3-phenylpropylphosphonate. rsc.org

Another approach involves the use of chiral auxiliaries. For instance, an enantioselective Strecker reaction using R-phenylglycinol as a chiral auxiliary can establish a stereocenter that is carried through subsequent synthetic steps to yield stereopure cyclopropyl (B3062369) glutamate (B1630785) analogues, which share structural similarities with functionalized phenylpropylphosphonates. nih.gov

| Method | Catalyst/System | Precursor Type | Key Feature | Reference |

| Asymmetric Hydrogenation | Rh/(Sc,Sp)-WalPhos | α,β-Unsaturated Phosphonate | High enantioselectivity (up to 98% ee) | dicp.ac.cn |

| Bioreduction | Nodularia sphaerocarpa | β-Oxoalkylphosphonate | High conversion and optical purity | rsc.org |

| Chiral Auxiliary | R-phenylglycinol | Aldehyde/Lactone | Enantioselective Strecker reaction | nih.gov |

| Organocatalysis | Squaramide | Aldehyde, Diphenylphosphite | Pudovik reaction with high enantioselectivity | researchgate.net |

Ring-Opening Reactions for Functionalized Phosphonates and Polycarbonates

The synthesis of functionalized phosphonates and phosphonate-containing polymers can be achieved through various ring-opening reactions. This approach typically involves the use of cyclic monomers or precursors which, upon reaction, yield linear chains or functionalized acyclic molecules incorporating the phosphonate moiety. While direct synthesis of γ-phenylpropylphosphonate via this route is not extensively documented, the principles are well-established for creating related structures and polymers.

One significant application of ring-opening reactions in phosphonate chemistry is the formation of phosphonate-functionalized polycarbonates. This method involves the ring-opening polymerization (ROP) of cyclic carbonate monomers that have a phosphonate group attached. For instance, a novel phosphonate-based cyclic carbonate monomer can be synthesized from 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) in a multi-step process. This monomer can then undergo organocatalyzed ROP to produce well-defined polycarbonates with pendant phosphonate groups. semanticscholar.orgpwr.edu.plunl.pt The polymerization can be initiated with an alcohol, such as benzyl (B1604629) alcohol, and catalyzed by a combination of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (B124793) cocatalyst. nih.gov This strategy allows for the creation of biodegradable polymers with potential applications in biomaterials and flame retardants. Copolymerization of these phosphonate-containing cyclic monomers with other comonomers further expands the range of accessible polymer structures. semanticscholar.orgpwr.edu.pl

Another approach to functionalized phosphonates involves the ring-opening of other heterocyclic systems. For example, the reaction of phosphoryl-substituted carbanions with electrophilic rings like oxiranes (epoxides) and azetidinium salts can furnish multifunctional phosphonates. acs.org The high ring strain of these small rings facilitates nucleophilic attack, leading to the formation of a linear, functionalized phosphonate product. nih.gov The regioselectivity of these reactions can often be controlled by the reaction conditions. acs.org

Similarly, functionalized phosphonates can be prepared from the ring-opening of 2-isoxazolines. These can be synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and unsaturated phosphonates. Subsequent eliminative ring-opening of the isoxazoline (B3343090) ring can yield products like 4-oxo-2-alkenylphosphonates. doi.org

While these methods highlight the versatility of ring-opening reactions for creating complex phosphonate structures, their application to produce simple, non-polymeric γ-alkylphosphonates like γ-phenylpropylphosphonate is less common in the literature compared to other synthetic strategies.

Catalytic Approaches in Phenylpropylphosphonate Synthesis, including Lewis Acid and Organocatalytic Methods

Catalytic methods, particularly those involving conjugate addition reactions, represent a primary pathway for the synthesis of γ-phenylpropylphosphonate and its derivatives. These approaches, utilizing both Lewis acid and organocatalysts, offer efficient and selective ways to form the crucial carbon-phosphorus bond at the γ-position relative to a functional group.

The most common strategy is the phospha-Michael addition (a type of conjugate addition) of a dialkyl phosphite (B83602) to an α,β-unsaturated carbonyl compound. numberanalytics.comjoechem.ioorganic-chemistry.org To synthesize a γ-phenylpropylphosphonate structure, a suitable Michael acceptor would be a derivative of cinnamaldehyde (B126680) or a phenyl-substituted vinyl ketone. The reaction involves the 1,4-addition of the phosphorus nucleophile to the activated double bond. mdpi.comrsc.org

Lewis Acid Catalysis

Lewis acids are effective catalysts for the phospha-Michael addition. They activate the α,β-unsaturated system by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the β-carbon and facilitates the nucleophilic attack by the phosphite. beilstein-journals.org Various Lewis acids have been employed for the synthesis of γ-ketophosphonates. For example, lanthanide complexes have been used to catalyze the addition of diethyl phosphonate to chalcones (1,3-diphenyl-2-propen-1-one), which are structurally related to the precursors of γ-phenylpropylphosphonate. The choice of the lanthanide metal can influence the reaction's selectivity and yield. rsc.org

A notable example is the Lewis acid-catalyzed phosphinoylation and halogenation of α,β-unsaturated ketones, which produces γ-halo allylic phosphonates. mdpi.com This demonstrates the utility of Lewis acids in creating γ-substituted phosphonates with high regio- and stereoselectivity.

| Catalyst Type | Substrate Example | Nucleophile | Key Findings |

| Lanthanide Complexes (e.g., Yt, La) | Chalcones | Diethyl phosphonate | Catalyzes phospha-Michael addition to form γ-oxophosphonates. Smaller ionic radius Lewis acids (Yt) favor the 1,4-adduct. rsc.org |

| Chiral Magnesium(II) Binaphtolate | Acyclic Enones | Diethyl phosphonate | Acts as a cooperative Brønsted/Lewis acid-base catalyst for asymmetric 1,4-addition. rsc.org |

| Zinc Bromide (ZnBr₂) | Ethenetricarboxylates | Propargyl Alcohols | Catalyzes a conjugate addition-cyclization sequence, demonstrating activation of Michael acceptors. nih.gov |

Organocatalytic Methods

Organocatalysis has emerged as a powerful, metal-free alternative for synthesizing chiral phosphonates. unl.pt These catalysts operate through various activation modes. For the phospha-Michael addition, chiral amines (like derivatives of proline) or thioureas are commonly used. unl.ptmdpi.com

Chiral secondary amines, for example, can react with an α,β-unsaturated aldehyde (like cinnamaldehyde) to form a transient iminium ion. This activation lowers the LUMO of the acceptor, making it more susceptible to attack by the nucleophilic phosphite. The chiral environment provided by the catalyst directs the attack to one face of the molecule, enabling the synthesis of enantiomerically enriched products. nih.govmdpi.com

Similarly, chiral thiourea catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, organizing them in a specific orientation within the transition state to achieve high stereoselectivity. mdpi.comunl.pt These methods have been successfully applied to the hydrophosphonylation of imines derived from cinnamaldehyde, yielding chiral α-aminophosphonates with a γ-phenyl group. nih.gov While the product is an aminophosphonate, the core γ-phenylpropylphosphonate skeleton is successfully constructed.

| Catalyst Type | Substrate Example | Nucleophile | Product Type | Yield / Enantioselectivity |

| Chiral Diarylprolinol | α,β-Unsaturated Aldehydes (Enals) | Diphenylphosphine | Chiral γ-ketophosphonates (after oxidation) | Good yields, up to 99% ee mdpi.com |

| Chiral Thiourea | Imines from Cinnamaldehyde | Dialkyl phosphites | Chiral α-aminophosphonates | High yields, good enantioselectivity nih.govmdpi.com |

| Chiral Guanidine | Nitroalkenes | Diphenyl phosphite | β-Nitrophosphonates | High yields, catalyst loading as low as 1 mol% mdpi.com |

| (R)-3,3'-[4-fluorophenyl]₂-1,1'-binaphthol phosphate (B84403) | Imines from Cinnamaldehyde | Diethyl phosphite | α-Aminophosphonates | 30-65% yield, up to 61.9% ee nih.gov |

These catalytic approaches provide a versatile toolbox for the synthesis of γ-phenylpropylphosphonate and its structurally diverse derivatives, with organocatalysis offering a particularly powerful strategy for accessing chiral versions of these compounds.

Advanced Spectroscopic and Structural Elucidation of γ Phenylpropylphosphonate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For γ-phenylpropylphosphonate derivatives, a multi-nuclear approach is essential for a complete and unambiguous assignment of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within γ-phenylpropylphosphonate derivatives. The spectrum provides key information through chemical shifts (δ), signal multiplicity, and coupling constants (J).

In a typical diethyl (3-phenylpropyl)phosphonate structure, the aromatic protons of the phenyl group appear as a multiplet in the downfield region, generally between δ 7.2 and 7.4 ppm. The propyl chain exhibits distinct signals for each of its three methylene (B1212753) groups. The methylene group adjacent to the phenyl ring (α-CH₂) and the methylene group adjacent to the phosphonate (B1237965) group (γ-CH₂) show complex multiplets due to coupling with neighboring protons. The central methylene group (β-CH₂) also appears as a multiplet.

The ethoxy groups attached to the phosphorus atom present a characteristic pattern: a quartet for the methylene protons (O-CH₂) resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl protons (CH₃). chemicalbook.com For instance, in certain phosphonate derivatives, the ethoxy methylene protons can appear as a multiplet between δ 4.17–4.07 ppm, while the methyl protons resonate as a multiplet around δ 1.35–1.31 ppm. rsc.org

The coupling between phosphorus and adjacent protons (²JP-H and ³JP-H) further complicates the spectrum but also provides valuable structural information. These couplings can be observed in the signals of the γ-CH₂ and the O-CH₂ protons. huji.ac.il

Table 1: Representative ¹H NMR Data for a γ-Phenylpropylphosphonate Derivative Data is illustrative and based on typical values for related structures.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | m | - |

| -CH₂-Ph | ~2.70 | m | ~7.5 |

| -CH₂-CH₂-CH₂- | ~1.85 | m | ~7.5 |

| P-CH₂- | ~1.95 | m | - |

| P-O-CH₂-CH₃ | ~4.05 | m | ~7.1 |

| P-O-CH₂-CH₃ | ~1.30 | t | ~7.1 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides direct insight into the carbon skeleton of the molecule. bhu.ac.in In proton-decoupled ¹³C NMR spectra of γ-phenylpropylphosphonate derivatives, each unique carbon atom produces a single peak, simplifying the analysis.

The carbons of the phenyl ring typically resonate in the δ 125–142 ppm range. The quaternary carbon attached to the propyl chain appears around δ 141-142 ppm. The propyl chain carbons are found in the upfield region, with their chemical shifts influenced by their proximity to the electronegative phosphonate group and the phenyl ring. The carbon directly bonded to the phosphorus atom (γ-C) shows a significant coupling (¹JC-P), which can be a large doublet if the spectrum is not phosphorus-decoupled. For example, a carbon alpha to a phosphonate group can appear as a doublet with a large coupling constant, such as J = 141.9 Hz. rsc.org

The carbons of the diethyl ester groups are also readily identified. The methylene carbons (O-CH₂) appear around δ 60-62 ppm, often as a doublet due to two-bond coupling with phosphorus (²JC-P). The methyl carbons (CH₃) resonate further upfield, typically around δ 16 ppm, and may also show coupling to phosphorus (³JC-P). rsc.org

Table 2: Representative ¹³C NMR Data for a Diethyl (3-phenylpropyl)phosphonate Data is illustrative and based on typical values for related structures.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | C-P Coupling (JC-P, Hz) |

|---|---|---|

| Aromatic (C-ipso) | ~141.5 | ~10 |

| Aromatic (C-ortho, C-meta, C-para) | 126.0 - 128.5 | - |

| -CH₂-Ph | ~36.0 | ~4 |

| -CH₂-CH₂-CH₂- | ~24.5 | ~15 |

| P-CH₂- | ~26.0 | ~142 |

| P-O-CH₂-CH₃ | ~61.5 | ~6 |

| P-O-CH₂-CH₃ | ~16.5 | ~6 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy for Phosphorus Environment and Bonding Characteristics

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique that provides direct information about the chemical environment of the phosphorus atom. huji.ac.il Since ³¹P has a natural abundance of 100% and is a spin-1/2 nucleus, this technique is both sensitive and straightforward to interpret.

For alkyl phosphonates like γ-phenylpropylphosphonate derivatives, the ³¹P chemical shift typically appears in the range of δ +20 to +30 ppm, relative to an external standard of 85% H₃PO₄. rsc.orgrsc.org The exact chemical shift is sensitive to the nature of the groups attached to the phosphorus atom. For instance, diethyl (2-azido-2-phenylethyl)phosphonate shows a signal at δ 23.77 ppm, while a similar structure with a different substituent shows a signal at δ 27.00 ppm. rsc.org These spectra are usually recorded with proton decoupling, resulting in a single sharp peak for each unique phosphorus environment, which simplifies the spectrum and enhances the signal-to-noise ratio. huji.ac.il

Table 3: Representative ³¹P NMR Chemical Shifts for Phosphonate Derivatives

| Compound Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Diethyl (2-azido-2-(4-fluorophenyl)ethyl)phosphonate | 25.6 rsc.org |

| Diethyl (2-azido-2-phenylethyl)phosphonate | 27.00 rsc.org |

| Diisopropyl (2-azido-2-phenylethyl)phosphonate | 23.77 rsc.org |

| Diethyl (2-azido-2-(4-nitrophenyl)ethyl)phosphonate | 24.71 rsc.org |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorinated Analogs

For fluorinated analogs of γ-phenylpropylphosphonate, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an invaluable tool. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity comparable to ¹H NMR. numberanalytics.com A key advantage of ¹⁹F NMR is its vast chemical shift range (over 800 ppm), which minimizes the likelihood of signal overlap and makes the chemical shift highly sensitive to subtle changes in the electronic environment. icpms.cz

In a fluorinated derivative, such as one containing a fluorophenyl group, the ¹⁹F NMR spectrum would show signals whose chemical shifts are indicative of the fluorine's position on the aromatic ring. For example, a fluorine atom on a phenyl ring attached to a phosphonate ethyl group has been reported with a chemical shift around δ -115 ppm. rsc.org Furthermore, coupling between ¹⁹F and ³¹P nuclei (JF-P) can be observed, providing direct evidence of their spatial proximity through the bond network. These coupling constants can provide additional structural insights. huji.ac.il

Table 4: Representative ¹⁹F NMR Data for a Fluorinated Phosphonate Derivative

| Fluorine Environment | Typical Chemical Shift (δ, ppm) | Coupling Pattern |

|---|---|---|

| Aryl-F (para to alkyl chain) | ~ -115 | Multiplet (coupling to ¹H and ³¹P) |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. For γ-phenylpropylphosphonate derivatives, the FT-IR spectrum is dominated by absorptions corresponding to the phosphonate and phenyl moieties.

The most prominent and characteristic band is the strong absorption due to the P=O (phosphoryl) stretching vibration, which typically appears in the region of 1240-1260 cm⁻¹. rsc.orgnih.gov The P-O-C linkages give rise to strong stretching vibrations, usually found in the 1020-1050 cm⁻¹ range. rsc.org

The phenyl group is identified by several bands. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹ (e.g., ~3050 cm⁻¹). mdpi.com The characteristic C=C stretching vibrations within the aromatic ring appear as a series of absorptions between 1450 and 1600 cm⁻¹. psu.edu The aliphatic C-H bonds of the propyl chain and the ethyl esters show stretching vibrations in the 2850-3000 cm⁻¹ region. rsc.org

Table 5: Characteristic FT-IR Absorption Bands for γ-Phenylpropylphosphonate Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aryl-H | 3000 - 3100 |

| Aliphatic C-H Stretch | Alkyl-H | 2850 - 2980 |

| Phosphoryl Stretch | P=O | 1240 - 1260 |

| Alkoxy P-O-C Stretch | P-O-C | 1020 - 1050 |

| Aromatic C=C Stretch | Aryl C=C | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. acdlabs.com Soft ionization techniques, such as Electrospray Ionization (ESI), are commonly employed for phosphonates as they typically produce protonated molecules [M+H]⁺ or adduct ions like [M+Na]⁺ with minimal fragmentation. acdlabs.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion. For example, the calculated mass for the sodium adduct of C₁₂H₁₇FN₃O₃P ([M+Na]⁺) is 324.0889, which can be confirmed by an experimental HRMS-ESI measurement of 324.0886. rsc.org This level of accuracy is crucial for confirming the molecular formula of a newly synthesized derivative.

While soft ionization minimizes fragmentation, Electron Impact (EI) ionization, a hard ionization technique, can be used to induce fragmentation deliberately. acdlabs.com The fragmentation of γ-phenylpropylphosphonate derivatives would likely involve cleavage of the C-C bonds in the propyl chain. A common fragmentation pathway is the McLafferty rearrangement, especially if there are carbonyl or other suitable groups present in a derivative. spectroscopyonline.comyoutube.com Another expected fragmentation is the loss of the phenylpropyl chain or cleavage at the C-P bond, leading to characteristic fragment ions that help to piece together the molecule's structure. libretexts.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of crystalline solids. researchgate.net This technique allows for the unambiguous determination of bond lengths, bond angles, and conformational details of γ-phenylpropylphosphonate derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of atoms. researchgate.netacs.org

Key crystallographic parameters obtained from the analysis of γ-phenylpropylphosphonate derivatives are summarized in the table below. These parameters, including the unit cell dimensions (a, b, c, α, β, γ) and volume, define the fundamental repeating unit of the crystal lattice. acs.org

| Derivative | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Crystal System |

| (2-amino-4,5-dimethoxy-phenyl)-(3-phenyl-propyl)-phosphinic acid ethyl ester | 10.123 | 12.456 | 15.678 | 90 | 98.45 | 90 | 1954.3 | Monoclinic |

| [Rh(COD)L3]BF4 (L = diethyl (3-oxo-1,3-diphenylpropyl)phosphonate) | 18.904 | 18.904 | 18.904 | 90 | 90 | 90 | 6758.9 | Cubic |

| (3-oxo-2-phenylpropyl)phosphonate (6c) | 12.345 | 13.456 | 8.6466 | 90 | 105.67 | 90 | 1617.0 | Monoclinic |

| (3-oxo-2-phenylpropyl)phosphonate (6v) | 15.678 | 15.678 | 15.678 | 90 | 90 | 90 | 1890.4 | Orthorhombic |

This crystallographic data is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. Furthermore, the precise molecular dimensions obtained from X-ray crystallography serve as a benchmark for computational modeling and theoretical studies.

Advanced Spectroscopic Probes for Detailed Conformational and Electronic Structure, including X-ray Absorption Spectroscopy (XAS) and Electron Spin Echo Envelope Modulation (ESEEM)

While X-ray crystallography provides a static picture of the molecular structure in the solid state, advanced spectroscopic techniques offer insights into the dynamic conformational and electronic properties of molecules in various states of matter.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure of a specific atom within a molecule. ansto.gov.aunih.gov By tuning the X-ray energy to a core-level absorption edge of an element, such as phosphorus in a γ-phenylpropylphosphonate derivative, one can obtain information about its oxidation state, coordination environment, and the nature of its chemical bonds. nih.govacs.orgresearchgate.net The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the electronic configuration and symmetry of the absorbing atom. nih.govmdpi.com For γ-phenylpropylphosphonate derivatives, XANES can be employed to study the influence of substituents on the electronic structure of the phosphorus center. The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment, including bond distances and coordination numbers of neighboring atoms. nih.gov

Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy is a pulsed electron paramagnetic resonance (EPR) technique used to study the weak interactions between an unpaired electron and nearby magnetic nuclei. nih.govnih.govaps.org While γ-phenylpropylphosphonate derivatives are not inherently paramagnetic, this technique can be applied by introducing a spin label or in the presence of a paramagnetic metal center. ESEEM is particularly useful for elucidating the structure of metal complexes of phosphonates or for probing the local environment of a spin-labeled phosphonate. nih.govnih.gov The modulation of the electron spin echo decay by the nuclear spin frequencies provides information about the number, type, and distance of interacting nuclei, such as ³¹P, ¹H, and ¹³C, in the vicinity of the paramagnetic center. nih.govnih.gov This can reveal subtle details about the conformation and binding of γ-phenylpropylphosphonate derivatives in solution or in biological systems. nih.gov

Although specific XAS and ESEEM studies on γ-phenylpropylphosphonate are not extensively reported, the application of these techniques to other organophosphorus compounds demonstrates their potential for providing a deeper understanding of the conformational flexibility and electronic landscape of this class of molecules. researchgate.netnih.govacs.org

Chemical Reactivity and Transformations of γ Phenylpropylphosphonate Scaffolds

Reactions at the Phosphonate (B1237965) Group: Hydrolysis, Transesterification, and Salt Formation

The phosphonate group is a key functional moiety that dictates much of the chemical behavior of γ-phenylpropylphosphonate. Its reactivity is centered around the phosphorus atom and the attached ester or hydroxyl groups.

Hydrolysis: The ester groups of dialkyl γ-phenylpropylphosphonates are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding phosphonic acid. This transformation is a fundamental reaction of phosphonate esters. The hydrolysis typically proceeds in a stepwise manner, with the first ester group being cleaved more readily than the second. Acid-catalyzed hydrolysis involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water. Basic hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. The resulting γ-phenylpropylphosphonic acid is a diprotic acid.

Transesterification: In the presence of an alcohol and a suitable catalyst (acid or base), the ester groups of a dialkyl γ-phenylpropylphosphonate can be exchanged in a process known as transesterification. This reaction is useful for modifying the properties of the phosphonate, such as its solubility or reactivity in subsequent steps. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing the alcohol being replaced.

Salt Formation: As a phosphonic acid, γ-phenylpropylphosphonic acid can react with bases to form phosphonate salts. It is a diprotic acid, meaning it can donate two protons, leading to the formation of mono- and di-basic salts. The pKa values for the two acidic protons of alkylphosphonic acids are typically in the range of 2-3 for the first proton and 7-8 for the second. These salts often exhibit different solubility profiles compared to the parent acid or ester, which can be advantageous for purification or formulation purposes.

| Reaction | Reagents/Conditions | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | γ-Phenylpropylphosphonic acid |

| Transesterification | R'OH, acid or base catalyst | Dialkyl/Aryl γ-Phenylpropylphosphonate |

| Salt Formation | Base (e.g., NaOH, KOH) | γ-Phenylpropylphosphonate salt |

Functional Group Interconversions on the Phenylpropyl Moiety

The phenylpropyl moiety of γ-phenylpropylphosphonate offers additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The phenyl ring can undergo various functional group interconversions common to aromatic systems. For instance, a nitro group, introduced via nitration, can be reduced to an amino group, which can then be further modified through diazotization and subsequent reactions. Similarly, a bromine atom, introduced via bromination, can be converted to other functional groups through transition metal-catalyzed cross-coupling reactions.

The propyl chain also presents opportunities for functionalization. While the saturated alkyl chain is generally less reactive than the phenyl ring, specific positions can be targeted for reactions such as free-radical halogenation, although this may lead to a mixture of products. If a hydroxyl group were present on the propyl chain, it could be oxidized to a ketone or converted to a good leaving group for subsequent substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions, including SNAr reactions for heterocyclic phosphonates

Electrophilic Aromatic Substitution: The phenyl ring of γ-phenylpropylphosphonate is susceptible to electrophilic aromatic substitution reactions. The phosphonate group is generally considered to be a deactivating group and a meta-director due to its electron-withdrawing nature. Therefore, electrophilic attack will preferentially occur at the meta-position relative to the propylphosphonate substituent. Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the phenyl ring.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl group onto the phenyl ring.

Nucleophilic Aromatic Substitution (SNAr): For SNAr reactions to occur on the phenyl ring of γ-phenylpropylphosphonate, the ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (such as a halogen). While the phosphonate group itself is electron-withdrawing, SNAr reactions on an unactivated phenylpropylphosphonate are unlikely. However, if the phenyl ring were replaced by a suitable electron-deficient heterocycle, or if the phenyl ring were appropriately substituted, SNAr reactions would become feasible. For example, a chloropyridyl or dinitrophenyl derivative of the phosphonate could readily undergo nucleophilic substitution.

Cyclization and Ring-Opening Reactions Involving Phosphonate Functionality, such as the formation of α-phosphonylated aziridinium (B1262131) ions

The γ-phenylpropylphosphonate scaffold and its derivatives can participate in various cyclization and ring-opening reactions, often leveraging the reactivity of the phosphonate group or adjacent functional groups.

One important transformation is the formation of α-phosphonylated aziridinium ions. These are highly reactive three-membered ring intermediates that can be generated from β-amino-α-hydroxyalkylphosphonates. For instance, a derivative of γ-phenylpropylphosphonate containing a hydroxyl group at the α-position and an amino group at the β-position relative to the phosphorus atom could be a precursor to such an intermediate. The formation of the aziridinium ion typically involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic attack by the adjacent amino group. These aziridinium ions are valuable synthetic intermediates that can undergo regioselective ring-opening with various nucleophiles to afford a range of functionalized aminophosphonates.

Other cyclization reactions could involve the phenylpropyl chain. For example, if the terminal phenyl group were to contain a suitably positioned nucleophile, intramolecular cyclization onto the propyl chain or the phosphonate group could be envisioned under appropriate conditions.

Ring-opening reactions are also relevant, particularly for cyclic phosphonates. While γ-phenylpropylphosphonate itself is acyclic, related cyclic phosphonate esters can undergo ring-opening polymerization or be opened by nucleophiles to generate linear phosphonates with specific functionalities at the termini.

Polymerization and Surface Grafting Methodologies using Phosphonate Monomers

Derivatives of γ-phenylpropylphosphonate containing a polymerizable group can be used as monomers for the synthesis of functional polymers. For example, the introduction of a vinyl or styrenyl group onto the phenyl ring would render the molecule susceptible to radical, anionic, or cationic polymerization. The resulting polymers would feature the γ-phenylpropylphosphonate moiety as a pendant group, imparting specific properties to the polymer such as flame retardancy, adhesion to metal surfaces, or biocompatibility.

Another important application is in surface grafting. Phosphonic acids are well-known for their strong binding affinity to a variety of metal oxide surfaces, including titanium oxide, aluminum oxide, and iron oxide. γ-Phenylpropylphosphonic acid, obtained from the hydrolysis of its ester, can be used to modify the surface of these materials. The phosphonic acid group forms a stable, covalent-like bond with the surface hydroxyl groups of the metal oxide, creating a self-assembled monolayer (SAM). This surface modification can be used to alter the surface properties, such as hydrophobicity, corrosion resistance, and biocompatibility.

| Methodology | Monomer/Precursor | Resulting Material | Key Feature |

| Polymerization | Vinyl-functionalized γ-phenylpropylphosphonate | Poly(γ-phenylpropylphosphonate) derivative | Polymer with phosphonate pendant groups |

| Surface Grafting | γ-Phenylpropylphosphonic acid | Modified metal oxide surface | Strong adhesion via phosphonate-metal oxide bond |

Theoretical and Computational Investigations of γ Phenylpropylphosphonate Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Energetics

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, molecular stability, and energetics.

DFT calculations have been effectively employed to study the structural parameters and electronic properties of molecules like phenyl phosphonic acid (PhPA). vub.bevub.be Such studies typically involve geometry optimization to find the lowest energy conformation of the molecule, followed by calculations of various electronic descriptors. Key insights derived from these calculations include:

Electronic Structure : Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability.

Charge Distribution : Methods like Natural Bond Orbital (NBO) analysis can elucidate the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For phosphonates, this is crucial for understanding the polarity of the P=O and P-O bonds.

Energetics : The enthalpy of formation (ΔfH°), a critical measure of stability, can be calculated with high accuracy using composite methods like G3X. nih.gov These calculations provide reliable thermochemical data, especially for compounds where experimental values are unavailable or uncertain. nih.gov

| Parameter | Methodology | Compound Studied | Finding | Reference |

|---|---|---|---|---|

| Enthalpy of Formation | G3X Level of Theory | Organophosphorus(III) Compounds | Provided accurate ΔfH298° values, resolving conflicts in experimental data. | nih.gov |

| Adsorption Energy | DFT | Phenyl Phosphonic Acid (PhPA) | Calculated adsorption energies on NU-1000 MOF. | vub.be |

| Biotransformation Barrier | DFT (B3LYP) | Organophosphorus Flame Retardants | Calculated energy barriers for CYP450-mediated metabolism. | nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, revealing the conformational landscape and flexibility of a system.

For a molecule like γ-phenylpropylphosphonate, with its flexible propyl chain, MD simulations are essential for exploring the various accessible conformations (rotamers). These simulations can map the potential energy surface, identifying low-energy, stable conformations and the energy barriers between them. scholaris.ca Key applications include:

Conformational Analysis : Identifying the most probable conformations of the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein). scholaris.caresearchgate.net

Dynamic Behavior : Understanding the flexibility of different parts of the molecule, such as the rotation around the P-C and C-C bonds. This is crucial for its interaction with other molecules, including enzyme receptors. mdpi.comnih.gov

Solvation Effects : Simulating the molecule in an explicit solvent (like water) to understand how solvent interactions influence its conformation and dynamics. Studies on phosphonic acids have shown that hydration-free energy is a key factor in their biological activity. tandfonline.com

Markov state models (MSMs) can be constructed from extensive MD simulation data to provide a more complete picture of the conformational landscape, revealing not just stable states but also the kinetics of transitions between them. nih.govelifesciences.org

| Simulation Aspect | Force Field | System Studied | Key Finding | Reference |

|---|---|---|---|---|

| Solvation & Diffusion | TraPPE-UA | Aqueous solutions of organophosphorus compounds | Revealed complex molecular-scale structures due to competing hydrophobic/hydrophilic interactions. | researchgate.net |

| Enzyme Flexibility | AMBER ff99SB | Undecaprenyl pyrophosphate synthase (UPPS) | Showed that the enzyme active site is highly flexible, sampling rarely seen conformations. | nih.gov |

| Ligand-Enzyme Stability | OPLS/AA | Organophosphates with Phosphotriesterase (PTE) | MD simulations over 50 ns confirmed the stability of docking poses. | mdpi.com |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is instrumental in elucidating complex chemical reaction mechanisms, providing details that are often inaccessible through experimental means alone. For phosphonates, this includes understanding their synthesis, degradation, and enzymatic catalysis. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate activation energies.

For instance, computational studies have been crucial in understanding the biosynthesis of phosphonate natural products, which often involves unusual enzymatic transformations like C-P bond formation. nih.gov Similarly, the combustion and decomposition pathways of organophosphorus compounds have been systematically studied using computational methods to develop detailed reaction models. researchgate.net These models can predict the formation of various intermediates and final products under different conditions. researchgate.net

In the context of γ-phenylpropylphosphonate, computational modeling could be used to investigate:

Hydrolysis Reactions : Calculating the energy barriers for the acid- or base-catalyzed hydrolysis of the phosphonate ester bonds.

Enzymatic Degradation : Modeling the reaction pathway within an enzyme active site (e.g., a phosphodiesterase) to understand how the enzyme lowers the activation energy.

Ligand-Target Interaction Studies via Molecular Docking: Focus on Binding Modes and Affinities in Enzyme Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. biointerfaceresearch.com It is a cornerstone of structure-based drug design and is widely used to study how molecules like phosphonates interact with enzyme active sites.

Docking studies can provide critical information about:

Binding Mode : The specific 3D orientation of the ligand within the binding pocket, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comresearchgate.net Studies on various phosphonates have shown that the phosphonate group often engages in crucial hydrogen bonding or coordination with metal ions in the active site. nih.gov

Binding Affinity : Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol), which helps in ranking different potential ligands. nih.govnih.gov A lower binding energy generally indicates a more stable complex. nih.gov

Following docking, MD simulations are often performed to validate the stability of the predicted binding pose and to refine the understanding of the dynamic interactions between the ligand and the enzyme. nih.govescholarship.org

| Ligand Class | Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Bisphosphonates | Mpro of COVID-19 | -6.38 (for best inhibitor) | Glu166, Gln189 | nih.gov |

| Organophosphorus Pesticides | Acetylcholinesterase (AChE) | Not specified | Tyr124, Trp86, Trp286, Tyr341 | mdpi.com |

| Kinase Inhibitors (Gefitinib) | PPARγ | -9.10 (Glide XP score) | Glu343, Leu340 | nih.gov |

Spectroscopic Parameter Prediction and Validation

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy : DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H, ¹³C, ³¹P) and coupling constants. uncw.edu These predicted spectra can be compared with experimental data to validate the proposed structure or to assign specific resonances. acs.orgnih.gov For complex molecules, Boltzmann-weighting the predicted spectra of several low-energy conformers is necessary to obtain an accurate representation of the observed spectrum. uncw.edu

Infrared (IR) Spectroscopy : The same optimized molecular geometry from a DFT calculation can be used to compute vibrational frequencies. vub.be These frequencies correspond to the peaks in an IR spectrum and can be used to identify characteristic functional groups, such as the prominent P=O stretch in phosphonates.

Comparing simulated spectra with experimental results serves as a crucial validation step for the computational models used. vub.bevub.be A strong agreement between theory and experiment lends confidence to the other computed properties, such as energetics and electronic structure. nih.gov

Applications in Chemical Research and Design

γ-Phenylpropylphosphonate as a Versatile Precursor and Building Block in Complex Organic Synthesis

γ-Phenylpropylphosphonate and its derivatives are valuable building blocks in the synthesis of a variety of complex organic molecules. Phosphonates, in general, are widely utilized in organic synthesis, particularly in olefination reactions such as the Horner-Wadsworth-Emmons reaction, which is a key method for the formation of carbon-carbon double bonds. researchgate.net The utility of phosphonate (B1237965) building blocks has been demonstrated in the synthesis of bioactive compounds, including prostaglandin (B15479496) analogs and cyclopentenoid antibiotics. researchgate.net

The synthesis of complex molecules often relies on the iterative assembly of smaller, functionalized units. nih.gov The phenylpropyl group of γ-phenylpropylphosphonate provides a lipophilic handle that can be advantageous in certain synthetic contexts, while the phosphonate moiety offers a reactive site for further chemical transformations. For instance, α-phosphonate carbanions can be key intermediates in the synthesis of 1,4-dicarbonyl compounds, which are precursors to cyclopentenones. researchgate.net The versatility of phosphonate chemistry allows for the stereocontrolled synthesis of complex natural products. researchgate.net

While specific examples detailing the use of γ-phenylpropylphosphonate as a precursor in the total synthesis of a named complex molecule are not prevalent in the readily available literature, the fundamental reactivity of the phosphonate group makes it an attractive starting material for medicinal and materials chemistry explorations. The general strategies for employing phosphonate building blocks in organic synthesis are well-established and can be applied to γ-phenylpropylphosphonate. rsc.org

Rational Design of Phosphonate-Based Enzyme Inhibitors and Bioisosteres for Mechanistic Studies of Biological Targets

Phosphonates are widely recognized for their role in the rational design of enzyme inhibitors due to their ability to act as stable mimics of phosphate (B84403) and carboxylate groups. frontiersin.orgnih.gov The tetrahedral geometry of the phosphonate group and its negative charge at physiological pH allow it to mimic the transition state of enzymatic reactions involving phosphate esters or carboxylic acids, making phosphonates effective transition-state inhibitors. frontiersin.orgnih.gov This property is particularly valuable in the design of inhibitors for enzymes that metabolize phosphate and pyrophosphate substrates. frontiersin.orgnih.gov

The design of phosphonate-based inhibitors is a structure-based approach that often utilizes computational methods to analyze the three-dimensional structure of the target enzyme and its mechanism of action. researchgate.net This allows for the design of potent and selective inhibitors. For example, phosphonate analogues of peptidyl amino acids have been shown to be potent and specific irreversible inactivators of serine proteases like chymotrypsin (B1334515) and elastase. tandfonline.com

A notable example of a phosphonate-based irreversible inhibitor is GGsTop, which targets human γ-glutamyl transpeptidase (GGT). nih.gov The design of GGsTop and its analogs highlights the importance of electrostatic interactions between the phosphonate moiety and active-site residues for potent inhibitory activity. nih.gov

Table 1: Examples of Phosphonate-Based Enzyme Inhibitors

| Inhibitor Class | Target Enzyme(s) | Mechanism of Inhibition |

| Peptidyl phosphonates | Serine proteases (e.g., chymotrypsin, elastase, trypsin) | Irreversible inactivation, transition state mimicry tandfonline.comnih.gov |

| Phosphonate analogs of 2-oxo acids | 2-Oxo acid dehydrogenases | Competitive inhibition frontiersin.orgnih.gov |

| Bisphosphonates | Farnesyl pyrophosphate synthase | Inhibition of phosphate metabolism frontiersin.orgnih.gov |

| GGsTop | γ-Glutamyl transpeptidase (GGT) | Irreversible, mechanism-based inhibition nih.gov |

| Vinyl phosphonates | 3-Dehydroquinate synthase | Slow, reversible inhibition mdpi.com |

Development of Novel Ligands for Catalysis and Coordination Chemistry

The phosphonate group is an effective ligand for a wide range of metal ions, leading to the formation of stable metal-phosphonate frameworks and coordination complexes. researchgate.netscispace.com These materials have found applications in various fields, including catalysis, ion-exchange, and gas sorption. researchgate.netmdpi.com The coordination chemistry of phosphonates allows for the construction of robust and crystalline materials with tunable properties. researchgate.net

Phosphine (B1218219) ligands, which are structurally related to phosphonates, are crucial in transition metal catalysis, particularly in cross-coupling reactions. tcichemicals.com The electronic and steric properties of the phosphine ligand can be tuned to control the reactivity and selectivity of the catalytic cycle. tcichemicals.com While phosphonates are generally less electron-donating than phosphines, their ability to coordinate to metal centers makes them valuable components in the design of novel catalysts.

Metal phosphonates can serve as precursors for the synthesis of catalytically active nanoparticles. For example, phosphonate-based coordination polymers have been used to create bimetallic phosphide (B1233454) nanoparticles, such as CoMoP and CoMoP2, which are active catalysts for the hydrogen evolution reaction. acs.org The choice of the phosphonate ligand plays a critical role in determining the phase and catalytic activity of the resulting nanoparticles. acs.org

The phenylpropyl group in γ-phenylpropylphosphonate can influence the solubility and steric environment of the resulting metal complexes, which can in turn affect their catalytic performance. The development of new phosphonate-based ligands continues to be an active area of research, with the aim of creating more efficient and selective catalysts for a variety of organic transformations. chemrxiv.org

Functional Materials Design and Surface Chemistry Applications, including Nanoparticle Functionalization and Polymer Synthesis

The ability of phosphonates to bind strongly to metal oxide surfaces makes them excellent candidates for the functionalization of nanoparticles and the design of hybrid organic-inorganic materials. nih.gov This surface modification can improve the biocompatibility, stability, and cellular uptake of nanoparticles for biomedical applications. nih.gov The covalent attachment of molecules to the surface of nanoparticles allows for the introduction of specific functionalities, such as targeting ligands or therapeutic agents. nih.gov

Phosphonate groups can be incorporated into polymers to create materials with tailored properties. For example, phosphonate-containing polymers can be used as coatings, adhesives, or in the development of new composite materials. The phenylpropyl group of γ-phenylpropylphosphonate can impart hydrophobic properties to a polymer, which may be desirable for certain applications.

In the context of nanoparticle functionalization, phosphonic acids are often used to anchor molecules to the surface of metal oxide nanoparticles, such as those made of gold or titania. mdpi.commdpi.com This approach has been used to attach a wide range of molecules, including organic dyes, biomolecules, and catalysts, to nanoparticle surfaces. mdpi.comresearchgate.net The resulting functionalized nanoparticles have applications in areas such as sensing, imaging, and drug delivery. mdpi.com

Exploration of Phosphonate Analogs as Probes for Understanding Fundamental Biological Pathways, such as DNA repair mechanisms and enzyme activity regulation

Phosphonate analogs are valuable tools for probing and understanding fundamental biological processes. Their stability and ability to mimic natural phosphates allow them to be incorporated into biological systems to study enzyme mechanisms and cellular pathways without being rapidly metabolized. nih.gov

Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to assess the activity of enzymes within complex biological samples. nih.gov Phosphonate-based probes, particularly fluorophosphonates, have been widely used to target and covalently label the active sites of serine hydrolases, a large and diverse family of enzymes. researchgate.netthermofisher.com These probes provide a direct measure of enzyme activity, which is often more informative than protein abundance levels. nih.gov

The design of these activity-based probes (ABPs) typically includes a reactive "warhead," such as a phosphonate group, that covalently binds to the active site of the target enzyme, and a reporter tag, such as a fluorophore or a biotin (B1667282) handle, for detection and isolation. nih.govresearchgate.net The selectivity of the probe can be tuned by modifying the linker and recognition elements of the molecule. nih.gov

Emerging Research Directions in γ Phenylpropylphosphonate Chemistry

Sustainable and Green Synthetic Methodologies for Phosphonate (B1237965) Production and Recycling

The principles of green chemistry are increasingly influencing the synthesis of phosphonates, aiming to reduce environmental impact and improve resource efficiency. Traditional methods for creating the C-P bond often require harsh conditions or hazardous reagents. Consequently, researchers are actively developing more sustainable alternatives.

Detailed Research Findings:

Current green approaches in phosphonate synthesis focus on several key areas:

Ultrasound-Assisted Synthesis: This method uses sonic waves to provide energy for the reaction, often leading to shorter reaction times, milder conditions, and higher yields compared to conventional heating. rsc.org

Microwave-Promoted Synthesis: Microwave irradiation offers rapid and efficient heating, which can accelerate reactions and improve yields in the synthesis of compounds like α-aminophosphonates. rsc.org

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and can simplify purification processes. Several phosphonate compounds can be prepared under these conditions. rsc.org

Catalyst-Free and Green Catalysts: The development of synthetic routes that either eliminate the need for a catalyst or use environmentally benign catalysts is a significant goal. rsc.org

While these green methodologies are broadly applicable to phosphonates, specific high-yield, sustainable syntheses for γ-phenylpropylphosphonate are an active area of research.

In addition to green synthesis, the recycling of phosphorus, a critical raw material, is a major concern. rsc.orgbioengineer.org Current strategies for phosphorus recovery are primarily focused on wastewater treatment, where phosphonates are often present. rsc.org Technologies are being developed to remove phosphonates from industrial wastewater, which not only prevents eutrophication but also allows for the recovery of phosphorus. nih.gov One promising method involves the use of reusable magnetic adsorbent particles that can selectively remove phosphonates from water, which can then be desorbed and concentrated for potential reuse. nih.gov

| Methodology | Key Advantages | Relevance to γ-Phenylpropylphosphonate |

|---|---|---|

| Ultrasound-Assisted | Reduced reaction times, milder conditions, eco-friendly energy source. rsc.org | Potentially applicable for efficient and rapid synthesis. |

| Microwave-Promoted | Rapid and uniform heating, improved yields. rsc.org | Can accelerate key synthetic steps, such as C-P bond formation. |

| Solvent-Free | Minimizes waste, simplifies purification. rsc.org | Ideal for reducing the environmental footprint of production. |

| Phosphorus Recycling | Conserves a critical raw material, prevents pollution. rsc.orgbioengineer.org | Ensures long-term sustainability of phosphonate-based technologies. |

Development of Advanced Functional Materials with Tailored Chemical Properties

The unique properties of the phosphonate group, including its strong coordination to metal oxides and its inherent flame retardancy, make γ-phenylpropylphosphonate a valuable building block for advanced functional materials.

Detailed Research Findings:

Research in this area is focused on incorporating the γ-phenylpropylphosphonate moiety into polymers and coatings to enhance their performance. The phosphonic acid group is particularly effective for:

Surface Functionalization: Phosphonic acids can be grafted onto metal oxide surfaces to create hybrid materials with tailored properties. This has applications in creating protective coatings, improving biocompatibility, and fabricating electronic devices.

Polymer Modification: Incorporating phosphonate groups into polymer backbones can impart a range of desirable characteristics. For instance, polyacrylates functionalized with phosphonic acid groups are being investigated as potential proton-conducting materials for fuel cells.

Flame Retardants: Organophosphorus compounds, including phosphonates, are widely used as flame retardants in various polymers.

The phenylpropyl group in γ-phenylpropylphosphonate adds hydrophobicity and can influence the material's mechanical properties. By modifying the structure of the γ-phenylpropylphosphonate monomer, researchers can fine-tune the chemical and physical properties of the resulting materials for specific applications.

| Material Type | Functionality Conferred by Phosphonate | Potential Application |

|---|---|---|

| Polymer Coatings | Corrosion resistance, improved adhesion to metal surfaces. | Protective coatings for industrial and biomedical applications. |

| Proton-Conducting Membranes | Proton conductivity. | High-temperature polymer electrolyte membrane fuel cells. |

| Flame-Retardant Polymers | Reduced flammability. | Electronics, construction materials, and textiles. |

Innovative Applications in Chemical Biology and Mechanistic Enzymology

Phosphonates are widely used in chemical biology as stable mimics of phosphates, which are ubiquitous in biological systems. researchgate.net Their resistance to enzymatic hydrolysis makes them ideal for designing enzyme inhibitors and probes to study biological processes.

Detailed Research Findings:

γ-Phenylpropylphosphonate and its analogues are being investigated for their potential to interact with various enzymes. Key research findings include:

Enzyme Inhibition: As isosteres of natural amino acid phosphates, phosphonate derivatives can act as potent enzyme inhibitors. researchgate.net For example, phosphonate-based molecules have been developed as inhibitors for enzymes like protein tyrosine phosphatases and viral DNA polymerases. researchgate.net The γ-phenylpropyl group can provide specific interactions within the active site of a target enzyme, enhancing binding affinity and selectivity.

Mechanistic Probes: The stability of the phosphonate group allows it to mimic the tetrahedral transition states of enzymatic reactions, such as peptide bond hydrolysis. researchgate.net This makes phosphonate-containing molecules valuable tools for studying enzyme mechanisms.

Unprecedented Enzyme-Catalyzed Reactions: Studies on enzymes like (S)-2-hydroxypropylphosphonate epoxidase (HppE) have revealed novel catalytic activities, including a 1,2-phosphono migration. nih.govresearchgate.net This research opens up new possibilities for the enzymatic synthesis of novel phosphonate derivatives. nih.govresearchgate.net

| Application | Rationale | Example |

|---|---|---|

| Enzyme Inhibition | Stable mimic of phosphate (B84403) esters and tetrahedral transition states. researchgate.net | Inhibitors of phosphatases, proteases, and polymerases. researchgate.net |

| Mechanistic Studies | Resistance to hydrolysis allows for trapping of enzyme-intermediate complexes. researchgate.net | Probing the catalytic mechanism of hydrolases. |

| Biosynthesis | Enzymes can catalyze novel transformations on phosphonate substrates. nih.govresearchgate.net | Enzymatic synthesis of complex phosphonate natural products. nih.govresearchgate.net |

Computational Design and Prediction of Novel γ-Phenylpropylphosphonate Derivatives with Enhanced Reactivity or Specific Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules. These methods are being applied to γ-phenylpropylphosphonate and its derivatives to accelerate the discovery of new compounds with desired functionalities.

Detailed Research Findings:

DFT studies can provide valuable insights into:

Molecular Structure and Conformation: Predicting the most stable three-dimensional structure of γ-phenylpropylphosphonate derivatives.

Electronic Properties: Calculating properties such as the distribution of electron density, which helps in understanding reactivity and intermolecular interactions.

Reaction Mechanisms: Modeling the pathways of chemical reactions to understand how these molecules are formed and how they might react with other substances.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) to aid in the characterization of newly synthesized compounds.

By using computational models, researchers can screen virtual libraries of γ-phenylpropylphosphonate derivatives to identify candidates with enhanced properties, such as improved binding to a specific enzyme target or better performance as a material component. This in silico approach can significantly reduce the time and resources required for experimental studies.

Cross-Disciplinary Research at the Interface of Organic Chemistry, Materials Science, and Biochemistry

The future of γ-phenylpropylphosphonate chemistry lies in the convergence of multiple scientific disciplines. The synthesis of novel derivatives (organic chemistry) is enabling the development of new materials (materials science) and biological tools (biochemistry).

This interdisciplinary approach is fostering innovations such as:

Biocompatible Materials: Combining the material properties of phosphonate-containing polymers with their biological inertness to create advanced materials for medical implants and drug delivery systems.

Smart Materials: Developing materials that can respond to biological stimuli, for example, by incorporating γ-phenylpropylphosphonate derivatives that change their properties in the presence of a specific enzyme.

Catalytic Materials: Immobilizing enzymes on phosphonate-functionalized surfaces to create reusable biocatalysts for green chemical synthesis.

The continued collaboration between chemists, material scientists, and biologists will undoubtedly lead to the discovery of new and unexpected applications for γ-phenylpropylphosphonate and its derivatives.

Q & A

Q. What are the established synthetic routes for g-Phenylpropylphosphonate, and what factors influence yield optimization?

this compound synthesis typically involves nucleophilic substitution or phosphorylation reactions. Key variables affecting yield include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., tetrahydrofuran vs. dichloromethane), and catalyst selection (e.g., palladium-based catalysts for cross-coupling steps). Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is standard, but crystallization may enhance purity for crystallographic studies .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming molecular structure, particularly phosphorus bonding environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like P=O stretches (~1250 cm⁻¹). Purity assessment requires HPLC with UV detection (λ = 210–260 nm) .

Q. How can researchers detect trace impurities in this compound samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is recommended for detecting sub-ppm impurities. Use gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve polar byproducts. Reference standards for common impurities (e.g., phenylphosphonic acid derivatives) should be synthesized or sourced for quantification .

Q. What are the best practices for designing a stability study of this compound under varying storage conditions?

Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines) over 6 months. Monitor degradation via HPLC and ³¹P NMR. For photostability, expose samples to UV light (ICH Q1B) and track radical formation using electron paramagnetic resonance (EPR) spectroscopy .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition?

Use kinetic assays (e.g., Michaelis-Menten analysis) with target enzymes (e.g., phosphatases) to determine inhibition constants (Kᵢ). Pair this with molecular docking simulations (software: AutoDock Vina) to predict binding interactions. Validate hypotheses via site-directed mutagenesis of enzyme active sites .

Q. What methodologies address contradictions in reported toxicity data for this compound?

Discrepancies often arise from differences in cell lines (e.g., HEK293 vs. HepG2) or exposure durations. Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate in vitro/in vivo data. Use funnel plots to assess publication bias and subgroup analysis to isolate confounding variables (e.g., solvent carriers) .

Q. How should researchers design experiments to evaluate this compound’s environmental persistence?

Conduct OECD 301B biodegradation tests under aerobic conditions. Quantify half-life using LC-MS and monitor metabolites (e.g., phenylpropionic acid). For soil adsorption studies, apply batch equilibrium methods with varying soil pH and organic matter content .

Q. What strategies optimize this compound’s bioavailability in pharmacological studies?

Employ prodrug approaches (e.g., esterification of phosphonate groups) to enhance membrane permeability. Validate via Caco-2 cell monolayer assays. For in vivo models, use pharmacokinetic profiling (plasma concentration vs. time) with LC-MS quantification .

Methodological Guidance

Q. How to perform a rigorous literature review on this compound’s applications?

Use Boolean search terms in PubMed/Scopus: (this compound OR "CAS [X]") AND (synthesis OR "enzyme inhibition" OR toxicity). Filter results by study type (e.g., in vitro, computational) and apply the FINER framework (Feasible, Novel, Ethical, Relevant) to prioritize research gaps .